An In-depth Technical Guide to the Physicochemical Characteristics of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
An In-depth Technical Guide to the Physicochemical Characteristics of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzoxazinone Scaffold
The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. These compounds have garnered significant interest due to their diverse pharmacological activities, including but not limited to antifungal, antidiabetic, antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1]. The strategic substitution on the benzoxazinone ring system allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. This guide focuses on a specific derivative, 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, providing a comprehensive overview of its core physicochemical characteristics. A thorough understanding of these properties is paramount for its potential development as a therapeutic agent, as they influence solubility, absorption, distribution, metabolism, and excretion (ADME).
While experimental data for this specific isomer is not extensively available in the public domain, this guide will provide a combination of confirmed identification, predicted properties from computational models, and detailed, field-proven experimental protocols for their determination. This approach offers a robust framework for researchers initiating studies on this compound.
Core Molecular Identity
The foundational step in characterizing any chemical entity is to establish its unambiguous identity.
| Identifier | Value | Source |
| Chemical Name | 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | IUPAC Nomenclature |
| CAS Number | 102065-94-1 | Chemical Abstracts Service |
| Molecular Formula | C₉H₉NO₂ | - |
| Molecular Weight | 163.17 g/mol | - |
| Canonical SMILES | CC1=CC=C2NC(=O)COC2=C1 | - |
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, in silico prediction models provide valuable initial estimates of a compound's physicochemical properties. These predictions are crucial for guiding experimental design and hypothesis generation.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | Not available | Influences formulation and stability. |
| Boiling Point (°C) | Not available | Relevant for purification and stability at high temperatures. |
| logP (Octanol-Water Partition Coefficient) | 1.3 - 1.5 | A measure of lipophilicity, affecting membrane permeability and solubility. |
| Water Solubility | Not available | Crucial for absorption and formulation of aqueous dosage forms. |
| pKa (Acid Dissociation Constant) | Acidic: ~9.0-10.0; Basic: Not significant | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
Note: The predicted values for logP and pKa are derived from computational models and should be confirmed experimentally.
Experimental Protocols for Physicochemical Characterization
The following sections detail the standardized, self-validating experimental protocols for the precise determination of the key physicochemical properties of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. The rationale behind each methodological choice is explained to provide a deeper understanding of the experimental design.
Melting Point Determination
Causality of Experimental Choice: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities. The capillary method is a widely adopted, reliable, and material-sparing technique.
Detailed Step-by-Step Methodology:
-
Sample Preparation: A small amount of the crystalline 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is finely powdered.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Micro Boiling Point Determination Workflow.
Aqueous Solubility Determination (Shake-Flask Method)
Causality of Experimental Choice: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It ensures that an equilibrium is reached between the solid compound and its saturated solution, providing a reliable measure of its intrinsic solubility.
Detailed Step-by-Step Methodology:
-
Sample Preparation: An excess amount of solid 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is added to a known volume of purified water or a relevant buffer in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
Caption: Shake-Flask Solubility Determination Workflow.
pKa Determination (Potentiometric Titration)
Causality of Experimental Choice: Potentiometric titration is a highly accurate and precise method for determining the pKa of ionizable compounds. It directly measures the change in pH of a solution as a titrant is added, allowing for the identification of the half-equivalence point where pH equals pKa.
Detailed Step-by-Step Methodology:
-
Solution Preparation: A known concentration of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is dissolved in a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable group.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Caption: Workflow for pKa Determination via Potentiometric Titration.
logP Determination (HPLC Method)
Causality of Experimental Choice: The HPLC method for logP determination is a rapid and efficient alternative to the traditional shake-flask method. It correlates the retention time of a compound on a reversed-phase HPLC column with its lipophilicity. This method is particularly useful for screening multiple compounds.
Detailed Step-by-Step Methodology:
-
Standard Selection: A series of standard compounds with known logP values that bracket the expected logP of the test compound are chosen.
-
Chromatographic Conditions: A reversed-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration Curve: The retention times of the standard compounds are measured, and a calibration curve of log(retention factor) versus known logP is plotted.
-
Sample Analysis: 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is injected under the same chromatographic conditions, and its retention time is determined.
-
logP Calculation: The logP of the test compound is calculated from its retention time using the calibration curve.
Caption: HPLC-based logP Determination Workflow.
Expected Spectral Characteristics
Spectroscopic analysis is indispensable for structural elucidation and confirmation. Based on the structure of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and data from similar compounds, the following spectral characteristics are anticipated.
¹H NMR Spectroscopy
-
Aromatic Protons: Three protons on the benzene ring are expected to appear as multiplets or distinct doublets and triplets in the aromatic region (typically δ 6.5-8.0 ppm). The position and coupling patterns will be influenced by the 8-methyl and the benzoxazinone ring.
-
Methylene Protons (-O-CH₂-C=O): A singlet is expected for the two protons of the methylene group adjacent to the oxygen and carbonyl, likely in the range of δ 4.5-5.0 ppm.
-
Amine Proton (-NH-): A broad singlet corresponding to the amide proton is expected, the chemical shift of which can be variable and concentration-dependent.
-
Methyl Protons (-CH₃): A singlet for the three protons of the methyl group at the 8-position will likely appear in the upfield region of the aromatic spectrum (around δ 2.0-2.5 ppm).
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-C=O): A characteristic peak for the lactam carbonyl carbon is expected in the downfield region, typically around δ 160-170 ppm.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated in the range of δ 110-150 ppm. The carbon attached to the methyl group and the carbons of the benzoxazinone ring will have characteristic shifts.
-
Methylene Carbon (-O-CH₂-C=O): The methylene carbon should appear in the range of δ 60-70 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon is expected to resonate in the upfield region, typically around δ 15-25 ppm.
FTIR Spectroscopy
-
N-H Stretch: A characteristic absorption band for the N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (lactam) stretching vibration should be present around 1670-1690 cm⁻¹.
-
C-O-C Stretch: Asymmetric and symmetric C-O-C stretching vibrations of the ether linkage are expected in the fingerprint region, typically around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.
-
Aromatic C=C and C-H Stretches: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching will be observed just above 3000 cm⁻¹.
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 163. The fragmentation pattern will likely involve the characteristic losses from the benzoxazinone ring system, such as the loss of CO, and cleavages of the heterocyclic ring.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the physicochemical characteristics of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. While a notable gap exists in the publicly available experimental data for this specific molecule, the provided predicted values and detailed experimental protocols offer a solid foundation for researchers. The elucidation of these properties is a critical step in the journey of drug discovery and development, enabling a rational, data-driven approach to harnessing the therapeutic potential of the benzoxazinone scaffold. The methodologies outlined herein are robust, widely accepted, and designed to yield high-quality, reproducible data, thereby ensuring scientific integrity in future investigations of this promising compound.
References
-
Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[2]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). PubMed Central. [Link]
Sources
- 1. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2037-95-8 CAS MSDS (2H-1,3-Benzoxazine-2,4(3H)-dione) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
